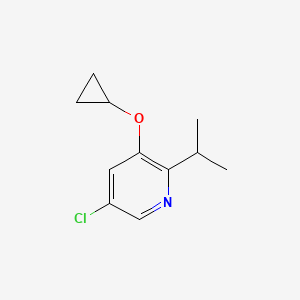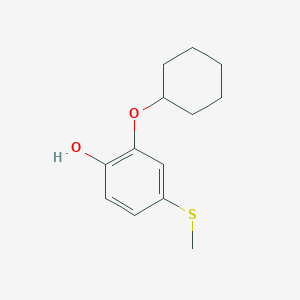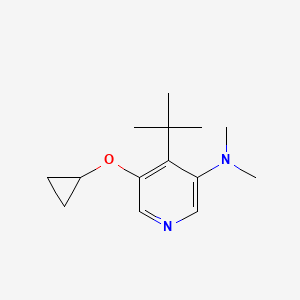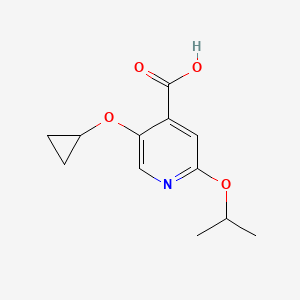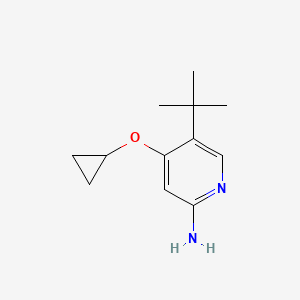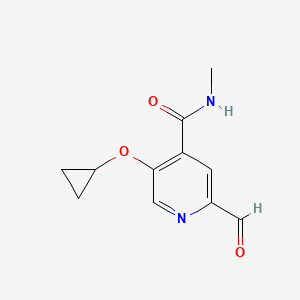
5-Cyclopropoxy-2-formyl-N-methylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-formyl-N-methylisonicotinamide: is a chemical compound with the molecular formula C11H12N2O3 . It is characterized by the presence of a cyclopropoxy group, a formyl group, and a methylisonicotinamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-formyl-N-methylisonicotinamide typically involves the reaction of isonicotinic acid derivatives with appropriate reagents to introduce the cyclopropoxy and formyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in 5-Cyclopropoxy-2-formyl-N-methylisonicotinamide can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and cyclopropoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropoxy-2-formyl-N-methylisonicotinamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine: While not a drug itself, this compound can be used in medicinal chemistry to develop new therapeutic agents. Its derivatives may exhibit pharmacological activities that are of interest in drug discovery.
Industry: In industrial applications, this compound can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it a versatile building block for various industrial products.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-formyl-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the cyclopropoxy group may influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Isonicotinamide: Shares the isonicotinamide moiety but lacks the cyclopropoxy and formyl groups.
Cyclopropoxybenzaldehyde: Contains the cyclopropoxy and formyl groups but lacks the isonicotinamide moiety.
N-Methylisonicotinamide: Similar structure but without the cyclopropoxy and formyl groups.
Uniqueness: 5-Cyclopropoxy-2-formyl-N-methylisonicotinamide is unique due to the combination of its functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with the similar compounds listed above.
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-formyl-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-12-11(15)9-4-7(6-14)13-5-10(9)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,15) |
InChI-Schlüssel |
RUKFBVWHJDNSBU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=NC(=C1)C=O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
